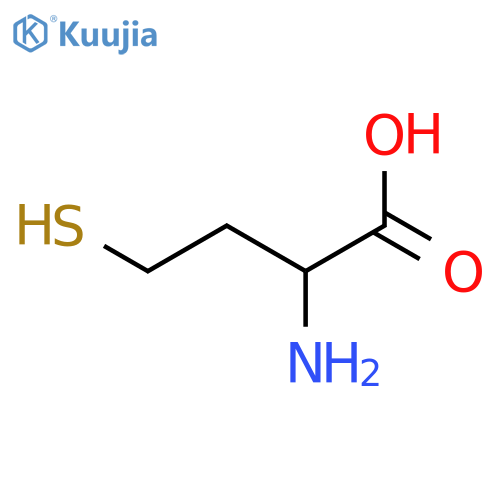Cas no 6027-14-1 ((R)-2-Amino-4-mercaptobutanoic acid)

6027-14-1 structure
商品名:(R)-2-Amino-4-mercaptobutanoic acid
(R)-2-Amino-4-mercaptobutanoic acid 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-4-mercaptobutanoic acid
- D-Homocysteine
- (R)-2-amino-4-mercapto-butyric acid
- AC1L34VY
- AC1Q5R11
- AR-1I3701
- CTK2F6397
- D-homocystine
- (2R)-2-amino-4-sulfanyl-butanoic acid
- X729OQK9H3
- Homocysteine, D-
- D- homocysteine
- (2R)-2-amino-4-sulfanylbutanoic acid
- 8982AB
- FCH933681
- AK117565
- AX8039073
- ST2408146
- Butyricacid,2-amino-4-mercapto-,D-(8CI)
- A8578
- 027H141
- (R)-2-Amino-4-mercaptobutanoicacid
- DTXCID10131511
- HOMOCYSTEINE D-FORM [MI]
- 6027-14-1
- CHEBI:183322
- UNII-X729OQK9H3
- MFCD09842578
- Butyric acid, 2-amino-4-mercapto-, D- (8CI)
- (R)-2-Amino-4-mercaptobutanoic acid (H-D-Hcy-OH)
- SCHEMBL601148
- CS-13430
- Q27293623
- HY-77801
- DB-351177
- BUTYRIC ACID, 2-AMINO-4-MERCAPTO-, D-
- DTXSID90209020
- HOMOCYSTEINE D-FORM
- (2R)-2-ammonio-4-mercaptobutanoate
- KCY
- CS-M1780
- (2R)-2-amino-4-sulanylbutanoic acid
- AKOS016843916
-
- MDL: MFCD09842578
- インチ: 1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1
- InChIKey: FFFHZYDWPBMWHY-GSVOUGTGSA-N
- ほほえんだ: S([H])C([H])([H])C([H])([H])[C@]([H])(C(=O)O[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 135.03547
- どういたいしつりょう: 135.035399
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 86.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.3
- 疎水性パラメータ計算基準値(XlogP): -3.4
じっけんとくせい
- ゆうかいてん: 226.25 °C
- PSA: 63.32
- LogP: 0.41850
(R)-2-Amino-4-mercaptobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H591955-25mg |
D-Homocysteine |
6027-14-1 | 25mg |
$ 150.00 | 2023-09-07 | ||
| TRC | H591955-2.5g |
D-Homocysteine |
6027-14-1 | 2.5g |
1175.00 | 2021-08-05 | ||
| TRC | H591955-100mg |
D-Homocysteine |
6027-14-1 | 100mg |
$ 471.00 | 2023-09-07 | ||
| abcr | AB443239-25mg |
(R)-2-Amino-4-mercaptobutanoic acid (H-D-Hcy-OH); . |
6027-14-1 | 25mg |
€302.90 | 2025-03-19 | ||
| Aaron | AR00ED23-50mg |
(2R)-2-amino-4-sulfanyl-butanoic acid |
6027-14-1 | 98% | 50mg |
$95.00 | 2025-02-10 | |
| Aaron | AR00ED23-25mg |
(2R)-2-amino-4-sulfanyl-butanoic acid |
6027-14-1 | 98% | 25mg |
$60.00 | 2025-02-10 | |
| Aaron | AR00ED23-100mg |
(2R)-2-amino-4-sulfanyl-butanoic acid |
6027-14-1 | 98% | 100mg |
$161.00 | 2025-02-10 | |
| Ambeed | A789278-50mg |
(R)-2-Amino-4-mercaptobutanoic acid |
6027-14-1 | 98% | 50mg |
$139.0 | 2025-03-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0588-100mg |
(2R)-2-amino-4-sulfanyl-butanoic acid |
6027-14-1 | 95% | 100mg |
¥1563.0 | 2024-04-18 | |
| eNovation Chemicals LLC | Y0985157-1g |
(R)-2-amino-4-mercaptobutanoic acid |
6027-14-1 | 95% | 1g |
$880 | 2025-02-24 |
(R)-2-Amino-4-mercaptobutanoic acid 関連文献
-
Alethea B. Tabor Org. Biomol. Chem. 2011 9 7606
-
2. Editorial report on nomenclature, 1951
-
3. 887. Some potential amino-acid antagonists and related compoundsT. A. Connors,A. B. Mauger,Margaret A. Peutherer,W. C. J. Ross J. Chem. Soc. 1962 4601
-
4. Diastereospecific, enzymically catalysed transmethylation from S-methyl-L-methionine to L-homocysteine, a naturally occurring processGunnar Grue-S?rensen,Ebbe Kelstrup,Anders Kj?r,J?rgen ?gaard Madsen J. Chem. Soc. Perkin Trans. 1 1984 1091
-
Sourav Bej,Abhijit Hazra,Riyanka Das,Sourav Kr. Saha,Montserrat Corbella,Priyabrata Banerjee New J. Chem. 2020 44 14712
6027-14-1 ((R)-2-Amino-4-mercaptobutanoic acid) 関連製品
- 348-67-4(Methionine)
- 59-51-8(DL-Methionine)
- 454-29-5(DL-Homocysteine, 90%)
- 26062-47-5(Polymethionine)
- 13010-53-2(L-Methionine-d3)
- 63-68-3(L-Methionine)
- 6027-13-0(L-Homocysteine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6027-14-1)D-homocysteine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:6027-14-1)(R)-2-Amino-4-mercaptobutanoic acid

清らかである:99%/99%
はかる:50mg/100mg
価格 ($):202.0/327.0